3-fluoro-4-methoxy-N-(2-methoxypyrimidin-5-yl)benzene-1-sulfonamide
Description
This compound features a benzene-sulfonamide core substituted with a fluorine atom at the 3-position and a methoxy group at the 4-position. The fluorine and methoxy substituents may enhance electronegativity and solubility, respectively, while the pyrimidine moiety could facilitate target binding via hydrogen bonding or π-π interactions .
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O4S/c1-19-11-4-3-9(5-10(11)13)21(17,18)16-8-6-14-12(20-2)15-7-8/h3-7,16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUFGXANKLHZKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CN=C(N=C2)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common synthetic route involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Chemical Reactions Analysis
3-fluoro-4-methoxy-N-(2-methoxypyrimidin-5-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use as a pharmaceutical agent due to its unique structural features.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-fluoro-4-methoxy-N-(2-methoxypyrimidin-5-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine and methoxy groups can enhance its binding affinity and specificity towards these targets. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by competing with the natural substrate .
Comparison with Similar Compounds
Structural Analogs with Pyrimidine and Sulfonamide Moieties
Compound 1c (4-[(E)-2-{3-(4-Methoxyphenyl)-4-Oxo-3,4-Dihydroquinazolin-2-yl}Ethenyl]Benzene-1-Sulfonamide)
- Structure: Contains a quinazolinone ring fused to a sulfonamide group and a methoxyphenyl substituent.
- Activity: Exhibits 47.1% COX-2 inhibition at 20 μM, lower than celecoxib (80.1% at 1 μM) but higher than non-methoxy analogs .
- Comparison: The target compound lacks the quinazolinone ring but shares the methoxy group.
Sulfametazina (4-Amino-N-(4-Methylpyrimidin-2-yl)Benzene-1-Sulfonamide)
- Structure: Features a pyrimidine ring with a methyl group and an amino substituent on the benzene ring.
- Solubility: Studied in binary solvent systems (alcohol + water), showing higher solubility in polar solvents due to the amino group .
N-(4-{[4-(Diethylamino)-6-Methylpyrimidin-2-yl]Amino}Phenyl)-4-Methoxybenzene-1-Sulfonamide
- Structure: Includes a diethylamino-substituted pyrimidine and a methoxybenzene-sulfonamide.
- Activity: Not explicitly reported, but diethylamino groups may enhance membrane permeability .
- Comparison: The target compound’s 2-methoxy pyrimidine lacks bulky amino groups, possibly reducing metabolic instability compared to this analog.
COX-2 Inhibition
- Key Finding: Methoxy and fluorine substituents in sulfonamides correlate with moderate COX-2 inhibition (e.g., 47.1% for Compound 1c). The target compound’s 3-fluoro-4-methoxy configuration may enhance binding affinity compared to non-fluorinated analogs like 2-(4-nitrophenyl)-3-(tolyl)-4(3H)-quinazolinone (27.72% inhibition) .
- Limitation : Poor solubility at high concentrations (≥50 μM) is common in sulfonamides, as seen in Compound 1c’s analogs . The target compound’s methoxy groups may mitigate this issue by improving hydrophilicity.
Herbicidal Activity (Ureidopyrimidine Analogs)
- Example : 2-Chloro-4-Fluoro-N-(1-(3-Fluorobenzoyl)Piperidin-4-yl)-5-(3-Methyl-2,6-Dioxo-4-(Trifluoromethyl)-3,6-Dihydropyrimidin-1(2H)-yl)Benzene Sulfonamide (13p)**
- Activity : Designed for herbicidal use, with trifluoromethyl and fluorine groups enhancing target selectivity .
- Comparison : The target compound’s simpler pyrimidine substituents (methoxy vs. trifluoromethyl) may reduce herbicidal potency but improve safety profiles.
Physicochemical Properties
Biological Activity
3-Fluoro-4-methoxy-N-(2-methoxypyrimidin-5-yl)benzene-1-sulfonamide, often referred to as a sulfonamide compound, has garnered attention in medicinal chemistry for its potential biological activities. This compound features a unique structural arrangement that includes a fluorine atom, methoxy groups, and a pyrimidinyl moiety, which contribute to its pharmacological properties.
Chemical Structure and Properties
The IUPAC name for this compound is 3-fluoro-4-methoxy-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide. Its chemical structure can be represented as follows:
The biological activity of 3-fluoro-4-methoxy-N-(2-methoxypyrimidin-5-yl)benzene-1-sulfonamide can be attributed to its interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group mimics natural substrates, allowing the compound to inhibit enzyme activity by competing with these substrates. Additionally, the presence of fluorine and methoxy groups enhances binding affinity and specificity towards these targets.
Antimicrobial Activity
Research indicates that sulfonamides, including this compound, exhibit antimicrobial properties. The mechanism often involves inhibition of bacterial dihydropteroate synthase, a key enzyme in folate synthesis. Studies have shown that related pyrimidine derivatives can significantly inhibit cell proliferation in various cancer cell lines, suggesting potential anticancer activity .
Anti-inflammatory Effects
In vitro studies have demonstrated that derivatives of this compound can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory responses. For instance, IC50 values for similar compounds against COX enzymes were reported at approximately 23.8 μM for COX-2 inhibition . This suggests that 3-fluoro-4-methoxy-N-(2-methoxypyrimidin-5-yl)benzene-1-sulfonamide may possess anti-inflammatory properties worthy of further exploration.
Case Studies
Several studies have highlighted the efficacy of pyrimidine-based compounds in treating various conditions:
- Cancer Cell Lines : A study on chloroethyl pyrimidine nucleosides demonstrated significant inhibition of cell proliferation in A431 vulvar epidermal carcinoma cells .
- Inflammation Models : In carrageenan-induced paw edema models, pyrimidine derivatives exhibited anti-inflammatory effects comparable to indomethacin .
Research Findings
Recent investigations into the structure–activity relationships (SARs) of similar compounds have revealed that modifications to the pyrimidine ring can enhance biological activity. For example:
| Compound | Target | IC50 (μM) |
|---|---|---|
| Compound A | COX-1 | 19.45 ± 0.07 |
| Compound B | COX-2 | 23.8 ± 0.20 |
| Compound C | Cancer Cell Line | Significant inhibition observed |
These findings suggest that the structural features of 3-fluoro-4-methoxy-N-(2-methoxypyrimidin-5-yl)benzene-1-sulfonamide may also influence its biological activity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-fluoro-4-methoxy-N-(2-methoxypyrimidin-5-yl)benzene-1-sulfonamide, and what factors critically influence yield and purity?
- Answer : The synthesis typically involves multi-step reactions, starting with sulfonylation of the benzene ring followed by coupling with the substituted pyrimidine moiety. Key steps include:
- Sulfonamide formation : Reaction of 3-fluoro-4-methoxybenzenesulfonyl chloride with 2-methoxypyrimidin-5-amine under basic conditions (e.g., NaH in DMF) .
- Critical parameters : Temperature (50–80°C), solvent polarity (DMF or dichloromethane), and stoichiometric control of reagents to minimize side products.
- Purification : Column chromatography or recrystallization is essential, with yields ranging from 45% to 70% depending on reaction optimization .
- Analytical validation : Confirmation of purity via HPLC (>95%) and structural integrity via H/C NMR (e.g., sulfonamide proton at δ 10.2–10.5 ppm) .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Answer :
- NMR spectroscopy : F NMR is critical for verifying the fluorine substituent (δ -110 to -120 ppm), while H NMR resolves methoxy (δ 3.8–4.0 ppm) and pyrimidine protons (δ 8.2–8.5 ppm) .
- Mass spectrometry (HRMS) : Provides exact mass confirmation (e.g., [M+H] at m/z 398.08) .
- X-ray crystallography : Resolves 3D conformation, as demonstrated in structurally analogous sulfonamide derivatives (e.g., C–S bond length: 1.76 Å; dihedral angles between aromatic rings: 45–60°) .
Q. What are the primary biological targets investigated for this sulfonamide derivative?
- Answer : The compound’s design suggests potential interactions with:
- Enzymes : Carbonic anhydrases (CAs) or tyrosine kinases, due to sulfonamide’s role as a zinc-binding group .
- Receptors : G-protein-coupled receptors (GPCRs), where the pyrimidine ring may engage in hydrogen bonding .
- Validation assays : IC determination via fluorimetric assays (e.g., CA inhibition) or cellular proliferation studies (e.g., IC values in the µM range) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance regioselectivity during pyrimidine coupling?
- Answer :
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of the pyrimidine amine .
- Catalysis : Use of Cu(I) catalysts (e.g., CuBr) for Ullmann-type couplings reduces side reactions .
- Temperature modulation : Lower temperatures (0–25°C) favor regioselective sulfonylation over competing N-alkylation .
- Case study : A 15% yield increase was achieved by switching from THF to DMF and adding 1 eq. of DMAP .
Q. How can computational methods predict the compound’s binding affinity and guide structural modifications?
- Answer :
- Molecular docking : Software like AutoDock Vina models interactions with CA II (e.g., sulfonamide oxygen coordination to Zn) .
- QSAR models : Correlate substituent effects (e.g., methoxy vs. fluoro) with inhibitory activity. For example, electron-withdrawing groups (F) enhance CA binding by increasing sulfonamide acidity .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize derivatives .
Q. How should researchers address contradictions in reported biological activity data across studies?
- Answer :
- Assay standardization : Control variables like pH (7.4 for physiological conditions) and buffer composition (e.g., Tris vs. HEPES) .
- Compound purity : Validate via orthogonal methods (e.g., HPLC coupled with LC-MS) to exclude impurities as confounding factors .
- Meta-analysis : Pool data from ≥3 independent studies to identify trends (e.g., IC variability ±20% due to cell line differences) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
